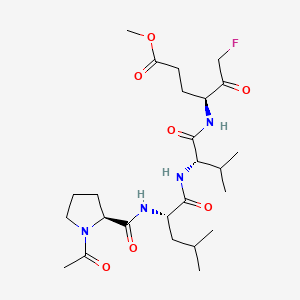

Ac-PLVE-FMK

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Este compuesto es principalmente reconocido por su función como inhibidor de la catepsina, particularmente dirigido a las catepsinas B y L . Las catepsinas son proteasas que desempeñan un papel significativo en varios procesos celulares, incluida la degradación y el recambio de proteínas. Inhibidores como Ac-PLVE-FMK son valiosos en la investigación, especialmente en el contexto del cáncer, donde las catepsinas a menudo se sobreexpresan .

Métodos De Preparación

Ac-PLVE-FMK se sintetiza a través de una serie de reacciones de acoplamiento de péptidosLas condiciones de reacción a menudo incluyen el uso de reactivos de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y N-hidroxisuccinimida (NHS) para facilitar la formación de enlaces peptídicos . El producto final se purifica utilizando técnicas cromatográficas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Ac-PLVE-FMK sufre varios tipos de reacciones químicas, principalmente centrándose en su interacción con las catepsinas. El compuesto actúa como un inhibidor irreversible formando un enlace covalente con el residuo de cisteína del sitio activo de la enzima . Esta reacción es facilitada por el grupo fluorometil cetona, que es altamente reactivo hacia los nucleófilos como el grupo tiol de la cisteína . El producto principal de esta reacción es la catepsina modificada covalentemente, que se vuelve inactiva .

Aplicaciones Científicas De Investigación

Ac-PLVE-FMK tiene una amplia gama de aplicaciones en la investigación científica. En el campo de la investigación del cáncer, se utiliza para estudiar el papel de las catepsinas en la progresión y metástasis tumoral . Al inhibir las catepsinas B y L, los investigadores pueden investigar el impacto de estas enzimas en la migración, invasión y agresividad general de las células cancerosas . Además, this compound se utiliza en estudios relacionados con la función lisosómica y la autofagia, ya que las catepsinas son actores clave en estos procesos celulares . El compuesto también es valioso en el desarrollo de estrategias terapéuticas dirigidas a las catepsinas para el tratamiento de diversas enfermedades, incluido el cáncer y los trastornos neurodegenerativos .

Mecanismo De Acción

El mecanismo de acción de Ac-PLVE-FMK implica su interacción con el sitio activo de las catepsinas B y L. El grupo fluorometil cetona del compuesto reacciona con el grupo tiol del residuo de cisteína del sitio activo, formando un enlace covalente e inhibiendo irreversiblemente la enzima . Esta inhibición evita la actividad proteolítica de las catepsinas, afectando así varios procesos celulares que dependen de estas enzimas . Los objetivos moleculares de this compound son principalmente las catepsinas, y sus efectos están mediados a través de la inhibición de su actividad proteolítica .

Comparación Con Compuestos Similares

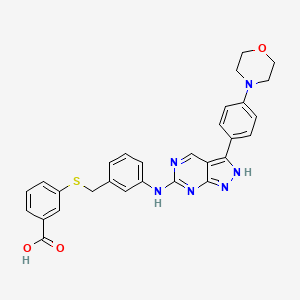

Ac-PLVE-FMK a menudo se compara con otros inhibidores basados en fluorometil cetona, como Acetyl-Valine-Leucine-Proline-Glutamic acid (OMe)-CH2F (Ac-VLPE-FMK) . Ambos compuestos comparten un mecanismo de acción similar, dirigiéndose al residuo de cisteína del sitio activo de las catepsinas y formando enlaces covalentes para inhibir su actividad . la secuencia específica de aminoácidos de this compound le proporciona propiedades de unión únicas y selectividad hacia las catepsinas B y L . Otros compuestos similares incluyen Z-Val-Ala-Asp(OMe)-CH2F (Z-VAD-FMK), que es un inhibidor de caspasas de amplio espectro . La singularidad de this compound radica en su especificidad para las catepsinas B y L, lo que lo convierte en una herramienta valiosa para estudiar estas enzimas en varios contextos biológicos .

Propiedades

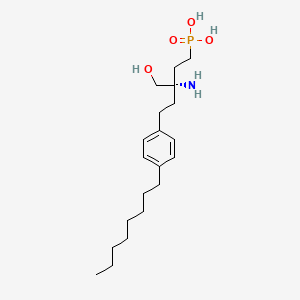

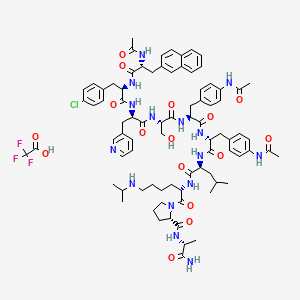

Fórmula molecular |

C25H41FN4O7 |

|---|---|

Peso molecular |

528.6 g/mol |

Nombre IUPAC |

methyl (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-6-fluoro-5-oxohexanoate |

InChI |

InChI=1S/C25H41FN4O7/c1-14(2)12-18(28-24(35)19-8-7-11-30(19)16(5)31)23(34)29-22(15(3)4)25(36)27-17(20(32)13-26)9-10-21(33)37-6/h14-15,17-19,22H,7-13H2,1-6H3,(H,27,36)(H,28,35)(H,29,34)/t17-,18-,19-,22-/m0/s1 |

Clave InChI |

IFDBYWWLFGYDSR-OZIGNCPNSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)OC)C(=O)CF)NC(=O)[C@@H]1CCCN1C(=O)C |

SMILES canónico |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)OC)C(=O)CF)NC(=O)C1CCCN1C(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate](/img/structure/B10857937.png)

![4-[2-[2-[4-[[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10857971.png)

![2-[3-[3-[[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid](/img/structure/B10857997.png)

![1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[(2S)-1-[[(6S,8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide](/img/structure/B10858000.png)